Cas no 1346599-83-4 (3-O-Methyl Colterol-d9)

3-O-Methyl Colterol-d9 is a deuterated analog of 3-O-Methyl Colterol, a metabolite of the β2-adrenergic agonist Colterol. The incorporation of nine deuterium atoms enhances its utility as a stable isotope-labeled internal standard in quantitative mass spectrometry, ensuring high precision and accuracy in pharmacokinetic and metabolic studies. Its structural integrity and isotopic purity minimize interference during analysis, facilitating reliable detection and quantification in complex biological matrices. This compound is particularly valuable for research involving drug metabolism, doping control, and forensic toxicology, where rigorous analytical standards are required. The deuterium labeling also improves chromatographic resolution, aiding in method development and validation.
3-O-Methyl Colterol-d9 structure
3-O-Methyl Colterol-d9 structure
Product Name:3-O-Methyl Colterol-d9
CAS No:1346599-83-4
MF:C13H21NO3
MW:248.36619925499
CID:1061529
PubChem ID:71750256
Update Time:2025-06-14

3-O-Methyl Colterol-d9 Chemical and Physical Properties

Names and Identifiers

    • 3-O-Methyl Colterol-d9
    • 3-O-Methyl Colterol-
    • 4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol
    • (+/-)-[(tert-Butyl-d9)amino]methyl]-3-methoxy-4-hydroxybenzyl
    • A-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol
    • inverted exclamation marklcohol
    • N-(tert-Butyl-d9)metarterenol
    • 1346599-83-4
    • DTXSID40858027
    • a-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol; N-(tert-Butyl-d9)metarterenol; (+/-)-[(tert-Butyl-d9)amino]methyl]-3-methoxy-4- hydroxybenzyl ?lcohol;
    • 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol
    • Inchi: 1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3
    • InChI Key: WVGNWNYBARIPKQ-GQALSZNTSA-N
    • SMILES: OC(C1C=CC(=C(C=1)OC)O)CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 248.20900
  • Monoisotopic Mass: 248.20863425g/mol
  • Isotope Atom Count: 9
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • PSA: 61.72000
  • LogP: 2.21320

3-O-Methyl Colterol-d9 Pricemore >>

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Additional information on 3-O-Methyl Colterol-d9

Comprehensive Overview of 3-O-Methyl Colterol-d9 (CAS No. 1346599-83-4): Applications and Analytical Significance

3-O-Methyl Colterol-d9 (CAS No. 1346599-83-4) is a deuterium-labeled isotopologue of 3-O-Methyl Colterol, a metabolite of the widely studied β2-adrenergic receptor agonist, Colterol. This compound has garnered significant attention in pharmaceutical research, forensic toxicology, and metabolic studies due to its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. The incorporation of nine deuterium atoms (d9) enhances its stability and minimizes isotopic interference, making it indispensable for quantitative bioanalysis and doping control.

In recent years, the demand for high-purity reference standards like 3-O-Methyl Colterol-d9 has surged, driven by advancements in precision medicine and anti-doping regulations. Researchers frequently search for "deuterated internal standards" or "Colterol metabolites in urine analysis," reflecting its critical role in ensuring data accuracy. The compound’s unique structure (C13H13D9NO3) allows for distinct fragmentation patterns in mass spectrometry, facilitating unambiguous identification in complex matrices such as biological fluids.

The synthesis of 3-O-Methyl Colterol-d9 involves sophisticated isotopic labeling techniques, often leveraging palladium-catalyzed hydrogen-deuterium exchange. This process ensures >98% isotopic enrichment, a benchmark for FDA-compliant bioanalytical methods. Notably, the compound’s stability under long-term storage conditions (-20°C in amber vials) aligns with Good Laboratory Practice (GLP) requirements, a recurring topic in pharmaceutical forums.

Beyond analytical applications, 3-O-Methyl Colterol-d9 is pivotal in elucidating the pharmacokinetics of Colterol-derived therapeutics. Studies investigating "metabolic pathways of β2-agonists" or "inhaler drug monitoring" frequently cite this compound as a key reference. Its low environmental impact (non-GHS classified) further supports its adoption in green chemistry initiatives, a trending focus among sustainable laboratories.

Emerging discussions on AI-assisted drug development have also highlighted the need for reliable isotopic standards like 3-O-Methyl Colterol-d9 to train machine learning models for metabolite prediction. This intersection of analytical chemistry and computational biology underscores the compound’s relevance in modern research paradigms. For laboratories seeking "cost-effective deuterated standards" or "ISO 17025-certified reference materials," this compound offers a robust solution.

In summary, 3-O-Methyl Colterol-d9 (CAS No. 1346599-83-4) exemplifies the synergy between isotopic labeling technology and regulatory science. Its applications span from anti-doping surveillance to personalized therapeutics, addressing pressing queries in both academic and industrial spheres. As research methodologies evolve, this compound will remain a cornerstone of high-accuracy biomarker quantification.

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